molecular formula C13H25N3O2 B14773652 N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide

N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide

Cat. No.: B14773652
M. Wt: 255.36 g/mol
InChI Key: YHKFGTJOXSSYSB-UHFFFAOYSA-N
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Description

N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide typically involves the formation of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a suitable amine with an acylating agent under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide is unique due to its specific combination of functional groups and the resulting biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-6-5-11(8-16)7-15(4)10(3)17/h9,11-12H,5-8,14H2,1-4H3

InChI Key

YHKFGTJOXSSYSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CN(C)C(=O)C)N

Origin of Product

United States

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